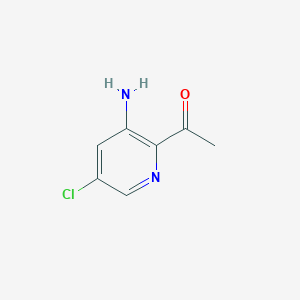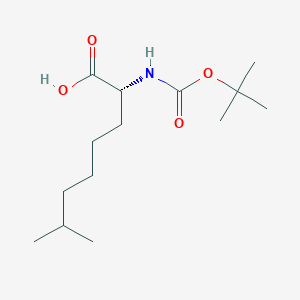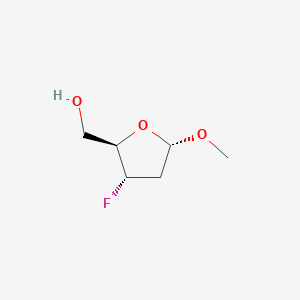
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol: is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure with a fluorine and methoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a sugar derivative or a protected tetrahydrofuran.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the fluorine atom to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: De-fluorinated or de-methoxylated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biomolecular Probes: Used in the design of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antiviral and Antibacterial Agents: Studied for its activity against various pathogens.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical agents.
Wirkmechanismus
The mechanism of action of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol: can be compared with other fluorinated tetrahydrofuran derivatives, such as:
Uniqueness:
- The presence of both fluorine and methoxy groups in this compound makes it unique compared to other similar compounds. The fluorine atom enhances the compound’s stability and binding affinity, while the methoxy group improves its solubility and bioavailability. This combination of properties makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H11FO3 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C6H11FO3/c1-9-6-2-4(7)5(3-8)10-6/h4-6,8H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
UEILYZCGIZNXGU-JKUQZMGJSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)CO)F |
Kanonische SMILES |
COC1CC(C(O1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


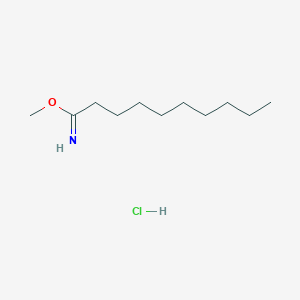
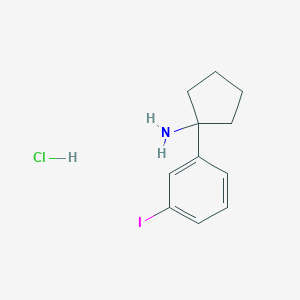
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
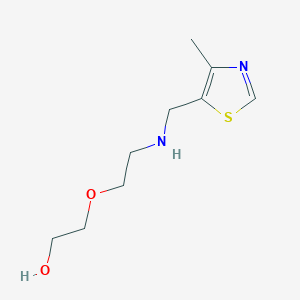
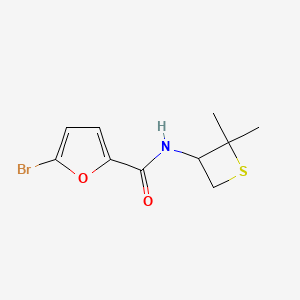

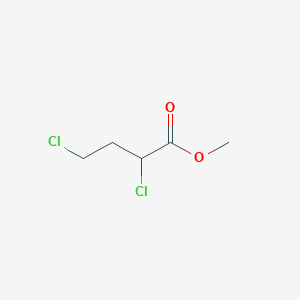

![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

